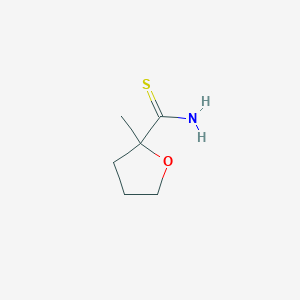

2-Methyloxolane-2-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

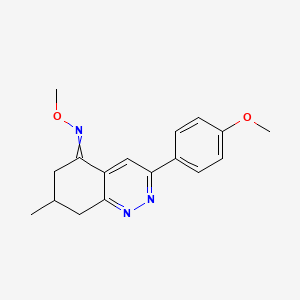

2-Methyloxolane-2-carbothioamide is a chemical compound with the CAS Number: 1536844-79-7 . It has a molecular weight of 145.23 and its IUPAC name is 2-methyltetrahydrofuran-2-carbothioamide .

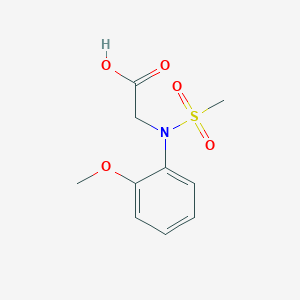

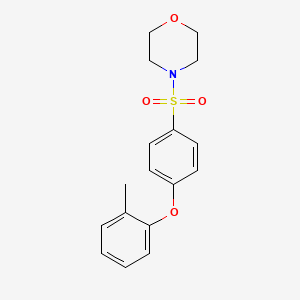

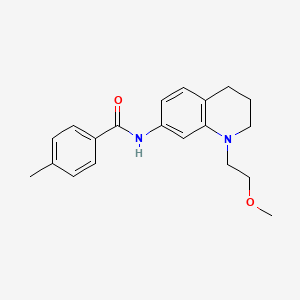

Molecular Structure Analysis

The InChI code for 2-Methyloxolane-2-carbothioamide is 1S/C6H11NOS/c1-6(5(7)9)3-2-4-8-6/h2-4H2,1H3,(H2,7,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

It is stored at room temperature . More specific physical and chemical properties are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Green Extraction of Natural Products

2-Methyloxolane (2-MeOx) presents a sustainable, bio-based alternative to traditional petroleum-based solvents like hexane for the extraction of natural products and food ingredients. This review highlights its efficiency, environmental benefits, and the potential for industrial application, showcasing 2-MeOx as an economically viable solution for replacing conventional solvents in various fields of plant-based chemistry. The detailed analysis covers solvent properties, extraction efficiency, toxicological profiles, environmental impacts, and comparisons with hexane, emphasizing successful industrial transfers and the broader implications for modern plant-based chemistry (Rapinel et al., 2020).

Applications in Organic Synthesis

2-Methyloxolane-2-carbothioamide is involved in the synthesis and structural characterization of various complexes, such as those with Zn(II), Cd(II), and Hg(II) halides. These complexes, used in the synthesis of [M(L1)X2] and [M(L2)X2] types, are instrumental in understanding coordination chemistry and the development of materials with potential applications ranging from catalysis to materials science. The study provides insights into the coordination behavior and ligand properties, laying the groundwork for future applications in material synthesis and catalytic processes (Castiñeiras et al., 2001).

Aromas Extraction from Hops

Investigating 2-methyloxolane as a bio-based solvent for extracting volatile compounds from hops showcases its potential as a greener alternative to hexane. This research not only highlights the solvent's efficacy in solubilizing aromas but also its comparable or superior performance to hexane in lab-scale extractions. The study underlines the environmental and olfactory advantages of 2-methyloxolane, suggesting its viability for industrial applications in flavor and fragrance extraction (Rapinel et al., 2020).

Safety and Hazards

The safety information for 2-Methyloxolane-2-carbothioamide indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Zukünftige Richtungen

The replacement of petroleum-based solvents is a hot research topic, which affects several fields of modern plant-based chemistry . All the reported applications have shown that 2-Methyloxolane-2-carbothioamide is an environmentally and economically viable alternative to conventional petroleum-based solvents for extraction of lipophilic foodstuff and natural products .

Eigenschaften

IUPAC Name |

2-methyloxolane-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c1-6(5(7)9)3-2-4-8-6/h2-4H2,1H3,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFQNDYGRMIQNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2461208.png)

![7-(2,5-dimethylbenzyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2461210.png)

![N-[[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2461212.png)

![4-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B2461213.png)

![1-(4-Chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2461215.png)